
BMS-066
Vue d'ensemble
Description
BMS-066 is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple heterocyclic rings and functional groups, making it a subject of interest in medicinal chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of BMS-066 typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazo[4,5-d]pyrrolo[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methylamino Group: This is achieved through nucleophilic substitution reactions using methylamine.
Attachment of the Pyridinyl Group: This step involves coupling reactions, often facilitated by palladium-catalyzed cross-coupling methods.
Final Acetamide Formation: The final step involves the reaction of the intermediate with methoxyacetyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
BMS-066 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the pyridinyl and imidazo rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Methylamine in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
Therapeutic Applications
-
Inflammatory Bowel Diseases :
- BMS-066 has shown promise in preclinical models for treating conditions like Crohn's disease and ulcerative colitis. The inhibition of IKKβ may reduce inflammation and mucosal damage in these diseases.
- Migraine Treatment :
-
Cancer Therapy :
- The role of NF-κB in cancer progression makes this compound a candidate for oncology applications. By disrupting the NF-κB signaling pathway, it may inhibit tumor growth and metastasis.
Study 1: Efficacy in Inflammatory Bowel Disease Models
In a study examining the effects of this compound on inflammatory bowel disease models, researchers observed significant reductions in inflammatory markers and improved histological scores in treated animals compared to controls. This study highlighted the compound's potential to modulate immune responses effectively.
Study 2: Migraine Models
A separate investigation into the compound's effects on migraine-related behaviors found that administration of this compound led to decreased pain responses and reduced neurogenic inflammation. These findings support its application as a therapeutic agent for migraine relief .
Data Table: Summary of Research Findings
Application Area | Study Type | Key Findings |
---|---|---|
Inflammatory Bowel Diseases | Preclinical Models | Reduced inflammation; improved histological scores |
Migraine Treatment | Rodent Models | Inhibited dural plasma protein extravasation; reduced c-fos expression |
Cancer Therapy | In Vitro & In Vivo | Potential to inhibit tumor growth via NF-κB modulation |
Mécanisme D'action
The mechanism of action of BMS-066 involves its interaction with specific molecular targets. It is believed to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-((6-(1,6-Dihydro-1-methyl-4-(methylamino)imidazo(4,5-d)pyrrolo(2,3-b)pyridin-7-yl)-2-pyridinyl)methyl)-acetamide
- N-((6-(1,6-Dihydro-1-methyl-4-(methylamino)imidazo(4,5-d)pyrrolo(2,3-b)pyridin-7-yl)-2-pyridinyl)methyl)-2-ethoxyacetamide
Uniqueness
BMS-066 stands out due to its specific functional groups and structural configuration, which confer unique chemical and biological properties. Its methoxyacetamide moiety, in particular, is a distinguishing feature that influences its reactivity and interaction with biological targets.
Activité Biologique
BMS-066 is a synthetic compound recognized for its role as an inhibitor of key kinases involved in inflammatory and immune signaling pathways. Specifically, it targets IκB kinase beta (IKKβ) and Tyrosine kinase 2 (Tyk2) , demonstrating significant biological activity that may have implications for cancer therapy and autoimmune conditions.
- Molecular Formula : C19H21N7O
- Molecular Weight : 379.42 g/mol
- CAS Number : 914946-88-6
This compound operates primarily through the inhibition of IKKβ and Tyk2, with impressive potency reflected in its IC50 values:
- IKKβ : 9 nM
- Tyk2 : 72 nM
These values indicate that this compound is a highly potent inhibitor, capable of modulating critical signaling pathways such as the NF-kB pathway, which is essential for inflammatory responses .
Inhibition of Cytokine Production
This compound has been shown to inhibit lipopolysaccharide (LPS)-stimulated cytokine production in human peripheral blood mononuclear cells. The IC50 for this effect is approximately 200 nM, indicating its effectiveness at modulating immune responses at relatively low concentrations .
Interaction with Signaling Pathways
The compound's dual inhibition profile allows it to influence various signaling cascades:
- NF-kB Pathway : By inhibiting IKKβ, this compound disrupts the phosphorylation of IκBα, leading to reduced NF-kB activation and subsequent inflammatory gene expression.
- JAK/STAT Pathway : Through its action on Tyk2, this compound may also impact JAK/STAT signaling, which is crucial in mediating responses to cytokines involved in autoimmune diseases .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparative analysis with other compounds targeting similar kinases is presented below:
Compound Name | Target Kinase | IC50 (nM) | Unique Features |
---|---|---|---|
This compound | IKKβ/Tyk2 | 9 / 72 | Dual inhibition profile |
Compound A | IKKβ | 10 | First-generation inhibitor |
Compound B | Tyk2 | 50 | Broad-spectrum activity |
Compound C | IKKβ | 20 | Selective for IKKβ over other kinases |
Compound D | JAK1 | 15 | Inhibits Janus kinases |
This table illustrates how this compound stands out due to its potent dual inhibition capabilities, making it a versatile tool for research into complex signaling networks involved in inflammation and immune responses .
Case Studies and Research Findings
Several studies have explored the efficacy of this compound in various contexts:
- Inflammation Models : In vitro studies demonstrated that this compound effectively reduced cytokine levels in response to inflammatory stimuli, suggesting potential therapeutic applications in inflammatory diseases.
- Cancer Research : Given its role in modulating pathways associated with tumor progression and immune evasion, ongoing research is investigating the use of this compound as a potential adjunct therapy in cancer treatment strategies.
- Autoimmune Diseases : The inhibition of Tyk2 suggests that this compound may be beneficial in conditions characterized by dysregulated immune responses, such as rheumatoid arthritis or lupus.
Propriétés
IUPAC Name |
2-methoxy-N-[[6-[3-methyl-7-(methylamino)-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaen-11-yl]pyridin-2-yl]methyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O2/c1-20-19-16-17(26(2)10-22-16)12-7-14(24-18(12)25-19)13-6-4-5-11(23-13)8-21-15(27)9-28-3/h4-7,10H,8-9H2,1-3H3,(H,21,27)(H2,20,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULTCRVJUAZCGPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C2C(=C3C=C(NC3=N1)C4=CC=CC(=N4)CNC(=O)COC)N(C=N2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914946-88-6 | |
Record name | BMS-066 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0914946886 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BMS-066 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BL7XSD8R7B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.